3-Bromo-2-(2-ethoxyethoxy)aniline
Description
3-Bromo-2-(2-ethoxyethoxy)aniline is a brominated aniline derivative featuring a bromine atom at the 3-position and a 2-ethoxyethoxy substituent at the 2-position of the aromatic ring. This compound is structurally distinct due to its ethoxyethoxy group, which introduces both ether oxygen atoms and a flexible ethylene chain. Such substituents enhance solubility in polar organic solvents (e.g., ethyl acetate, THF) compared to simpler bromoanilines, making it valuable in organic synthesis for coupling reactions or as a precursor to heterocyclic systems .
Properties
IUPAC Name |
3-bromo-2-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASCIVXLXLXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-ethoxyethoxy)aniline can be achieved through several methods:
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Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a bromo group on a suitable precursor. For example, starting from 3-bromoaniline, the ethoxyethoxy group can be introduced via a nucleophilic substitution reaction using ethylene glycol and an appropriate base .
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Palladium-Catalyzed Coupling: : Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the ethoxyethoxy group is coupled with 3-bromoaniline under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-ethoxyethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Ethylene glycol, bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
3-Bromo-2-(2-ethoxyethoxy)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The bromo group and the ethoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares key attributes of 3-Bromo-2-(2-ethoxyethoxy)aniline with related bromoaniline derivatives:
Key Observations :
- Electronic Effects: The ethoxyethoxy group in this compound is electron-donating, which may reduce the electrophilicity of the aromatic ring compared to halogenated analogs like 3-Bromo-2-(2-bromophenoxy)aniline (electron-withdrawing bromophenoxy group) . This difference influences reactivity in Ullmann or Buchwald-Hartwig couplings.
- Solubility : The ethylene oxide chain in the ethoxyethoxy group improves solubility in solvents like THF or DMSO, whereas 3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline (CAS: 1503999-29-8) with a fluoroethoxy group exhibits lower polarity and higher lipophilicity .
- Synthetic Utility: Compounds like 3-bromo-2-(2,4-dichlorophenoxy)aniline (4i) are used in microwave-assisted cyclizations to form phenoxazines, suggesting that this compound could similarly participate in cyclodehydrogenation or annulation reactions under optimized conditions .
Spectroscopic Characterization
- NMR Trends: The ethoxyethoxy group would produce distinct splitting patterns in ¹H NMR (e.g., δ 3.5–4.0 ppm for ethylene oxide protons) compared to simpler substituents. For example, 3-bromo-2-(2-bromophenoxy)aniline shows aromatic protons at δ 6.8–7.7 ppm , while amino protons typically resonate near δ 5.2 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
